4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid
Overview
Description
“4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid” is a chemical compound with the molecular formula C13H10N2O3S and a molecular weight of 274.3 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10N2O3S/c14-11(16)10-2-1-7-15-12(10)19-9-5-3-8(4-6-9)13(17)18/h1-7H, (H2,14,16)(H,17,18) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of approximately 560.9°C at 760 mmHg . Its predicted density is approximately 1.5 g/cm3 , and its refractive index is predicted to be n20D 1.71 .Scientific Research Applications
Molecular Complex Formation
Research on ternary crystalline molecular complexes has utilized amino-substituted aromatic compounds, including 4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid, to explore charge-transfer interactions and hydrogen bonding. These studies aim to understand proton transfer levels and the influence of the crystal environment, highlighting the utility of ternary systems for studying these processes. For example, Seaton et al. (2013) synthesized four new ternary crystalline molecular complexes to investigate complementary charge transfer and hydrogen-bonding interactions (Seaton, Blagden, Munshi, & Scowen, 2013).
Antimicrobial Activity
In the realm of antimicrobial research, compounds incorporating this compound analogs have been constructed to evaluate their effectiveness against various bacteria and fungi. El-Meguid's study (2014) on benzoimidazole moiety derivatives, including those related to this compound, demonstrates significant antimicrobial activities, underscoring the potential of these compounds in medical applications (El-Meguid, 2014).
Novel Synthesis Applications
The versatility of this compound extends to its use in synthesizing new chemical entities. Studies involving the synthesis of novel compounds highlight the potential of this compound derivatives in creating biologically active molecules with potential therapeutic applications. For instance, the synthesis and study of triorganostannyl esters reveal insights into the structural properties and potential applications of these compounds in various fields, including pharmaceuticals (Tzimopoulos et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-carbamoylpyridin-2-yl)sulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c14-11(16)10-2-1-7-15-12(10)19-9-5-3-8(4-6-9)13(17)18/h1-7H,(H2,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZAGKSVJPOFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)C(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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